molecular formula C22H28O3 B11159936 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one

Cat. No.: B11159936
M. Wt: 340.5 g/mol
InChI Key: WKUWGOFUKNHFDG-FOWTUZBSSA-N
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Description

The compound 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-ethyl-8-methylcoumarin with geranyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetone at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the saturation of the double bonds in the geranyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the geranyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or in the presence of a catalyst can be used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted products depending on the nucleophile used.

Scientific Research Applications

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-Geranyloxycoumarin
  • 7-Ethoxy-4-methylcoumarin
  • 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-8-methyl-4-propyl-2H-chromen-2-one

Uniqueness

7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one: is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-ethyl-8-methylchromen-2-one

InChI

InChI=1S/C22H28O3/c1-6-18-14-21(23)25-22-17(5)20(11-10-19(18)22)24-13-12-16(4)9-7-8-15(2)3/h8,10-12,14H,6-7,9,13H2,1-5H3/b16-12+

InChI Key

WKUWGOFUKNHFDG-FOWTUZBSSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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